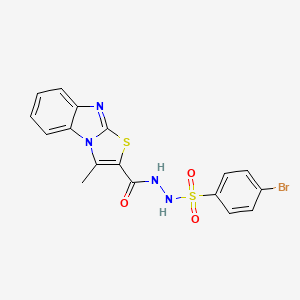
Anti-inflammatory agent 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 10 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. The compound works by inhibiting the production of certain chemicals in the body that cause inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 10 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.
Cyclization Reactions: These reactions form ring structures, which are often crucial for the biological activity of the compound.
Functional Group Transformations: These reactions modify specific functional groups within the molecule to enhance its activity or stability.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch Reactors: Used for controlled synthesis of the compound in large quantities.
Continuous Flow Reactors: Used for more efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive intermediates.
Reduction: Involves the addition of hydrogen or the removal of oxygen, often used to stabilize the compound.
Substitution: Involves the replacement of one functional group with another, which can modify the compound’s activity or properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Used to investigate the molecular pathways involved in inflammation and to identify potential therapeutic targets.
Medicine: Used in the development of new anti-inflammatory drugs and treatments for conditions such as arthritis, asthma, and inflammatory bowel disease.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and other products that require anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of anti-inflammatory agent 10 involves the inhibition of key enzymes and signaling pathways that mediate inflammation. Specifically, the compound targets:
Cyclooxygenase (COX) Enzymes: Inhibits the production of prostaglandins, which are mediators of inflammation and pain.
Nuclear Factor-kappa B (NF-κB) Pathway: Suppresses the activation of this pathway, which is involved in the expression of pro-inflammatory genes.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibits the activation of this pathway, which plays a role in the cellular response to inflammation.
Comparación Con Compuestos Similares
Anti-inflammatory agent 10 can be compared with other similar compounds, such as:
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Such as ibuprofen and aspirin, which also inhibit COX enzymes but may have different side effect profiles.
Corticosteroids: Such as prednisone, which suppress the immune system and reduce inflammation but can have significant side effects with long-term use.
Biologics: Such as tumor necrosis factor (TNF) inhibitors, which target specific cytokines involved in inflammation but are often more expensive and require injection.
Uniqueness: this compound is unique in its specific combination of molecular targets and pathways, which may offer advantages in terms of efficacy and safety compared to other anti-inflammatory compounds.
Propiedades
Fórmula molecular |
C17H13BrN4O3S2 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
N'-(4-bromophenyl)sulfonyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbohydrazide |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-15(26-17-19-13-4-2-3-5-14(13)22(10)17)16(23)20-21-27(24,25)12-8-6-11(18)7-9-12/h2-9,21H,1H3,(H,20,23) |
Clave InChI |
QGDPMAXMAXDHTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















